4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-4-2-3-5-16(14)20-19(25)24-12-10-23(11-13-24)18-9-8-17(21-22-18)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMCHITQUXUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylpyridazine core, followed by the introduction of the piperazine ring and the carboxamide group. Common reagents used in these steps include cyclopropylamine, pyridazine derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares its piperazine-1-carboxamide core with several analogs, but variations in substituents critically influence target selectivity, potency, and pharmacokinetics. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Structure-Activity Relationship (SAR) Insights
- Pyridazine/Pyridine Substituents: The 6-cyclopropylpyridazin-3-yl group in the target compound differs from BCTC’s 3-chloropyridin-2-yl and CPIPC’s 5-chloropyridin-2-yl. Chlorine or trifluoromethyl substituents (e.g., in BCTC, PKM-833, CPIPC) enhance target affinity via hydrophobic interactions .
Aryl Carboxamide Groups :
- The 2-methylphenyl group in the target compound is less sterically hindered than BCTC’s 4-tert-butylphenyl or CPIPC’s indazole, possibly favoring interactions with shallow receptor pockets.
- Bulkier substituents (e.g., tert-butylphenyl in BCTC) improve TRPV1 antagonism but may limit blood-brain barrier penetration compared to PKM-833’s chroman group .
Piperazine Core Modifications :
Pharmacological Profiles of Analogues
- BCTC : Demonstrated potent TRPV1 antagonism (IC₅₀ = 6–10 nM) and efficacy in inflammatory pain models .
- PKM-833 : Achieved >90% FAAH inhibition in the brain at 10 mg/kg (oral), with sustained analgesic effects .
- CPIPC : Partial TRPV1 agonism (EC₅₀ = 0.3 µM) with reduced side effects compared to full agonists like capsaicin .
- Cancer-Targeting Analogues : IC₅₀ values <1 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Notes
Limitations : The target compound’s specific pharmacological data are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Substituent Effects : Cyclopropyl and methyl groups may optimize metabolic stability and bioavailability, but in vivo studies are required for validation.
Therapeutic Potential: Based on analogs, the compound could target TRPV1 (pain), FAAH (neuroinflammation), or kinase pathways (cancer).
Biological Activity
The compound 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS Number: 2034307-21-4) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a piperazine core and a cyclopropylpyridazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells.
A study demonstrated that piperazine derivatives could induce apoptosis in cancer cells, exhibiting IC50 values lower than traditional chemotherapy agents like cisplatin. The specific activity of This compound against these cell lines remains to be fully characterized but suggests a promising avenue for further research.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Piperazine Derivative A | A549 | 0.19 | Better than cisplatin (11.54) |
| Piperazine Derivative B | HeLa | 0.41 | Better than cisplatin (20.52) |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Cell Cycle Arrest : Compounds with similar structures have been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Telomerase Inhibition : Some derivatives have demonstrated the ability to inhibit telomerase activity, which is crucial for the immortality of cancer cells.
Study on Piperazine Derivatives
A comprehensive study reviewed various piperazine derivatives and their biological activities, noting that modifications to the piperazine ring significantly influence anticancer potency. The study highlighted that substituents on the aromatic rings could enhance binding affinity to target proteins, potentially increasing efficacy.
Comparative Analysis
In a comparative analysis of similar compounds, it was found that those containing cyclopropyl groups often exhibited enhanced pharmacological properties due to their unique steric and electronic characteristics. This suggests that This compound may possess unique advantages in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
